N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound featuring multiple aromatic rings and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactionsThe final step involves the formation of the imine linkage (methylidene group) under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving aromatic compounds.
Industry: The compound could be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and halogen substituents allow it to bind to specific sites, potentially modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole and benzodioxole derivatives, such as:
- 2-(3,4-dichlorophenyl)-1,3-benzoxazole
- 6-bromo-1,3-benzodioxole
- N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine .
Uniqueness
What sets N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine apart is its specific combination of substituents and the resulting electronic and steric properties. This unique structure may confer distinct biological activities or chemical reactivity, making it a valuable compound for further study.
Properties
Molecular Formula |
C21H11BrCl2N2O3 |
---|---|
Molecular Weight |
490.1 g/mol |
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H11BrCl2N2O3/c22-14-8-20-19(27-10-28-20)6-12(14)9-25-13-2-4-18-17(7-13)26-21(29-18)11-1-3-15(23)16(24)5-11/h1-9H,10H2 |
InChI Key |
COUMIFZVVNVRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=C(C=C5)Cl)Cl)Br |
Origin of Product |
United States |
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